molecular formula C11H10N2O3 B12836061 Ethyl 3-formyl-1H-indazole-5-carboxylate

Ethyl 3-formyl-1H-indazole-5-carboxylate

Cat. No.: B12836061
M. Wt: 218.21 g/mol
InChI Key: XAFUWDSJVZXQKL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The systematic IUPAC name for this compound is ethyl 3-formyl-1H-indazole-5-carboxylate , reflecting its substitution pattern on the indazole scaffold. The numbering of the indazole ring follows standard conventions, with the nitrogen atoms positioned at sites 1 and 2. The formyl group (–CHO) occupies position 3, while the ethyl ester (–COOCH2CH3) resides at position 5.

Molecular Formula : C11H10N2O3
Molecular Weight : 218.21 g/mol
SMILES Notation : CCOC(=O)C1=CC2=C(C=C1)N=NC2C=O

The molecular structure combines aromaticity with polar functional groups, resulting in a planar indazole ring system decorated with electron-withdrawing substituents. This configuration influences reactivity, particularly in nucleophilic addition reactions at the formyl group and hydrolysis or transesterification at the carboxylate moiety.

Property Value
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Hybridization sp2 (aromatic core)
Functional Groups Formyl, Ethyl Carboxylate

Comparative analysis with analogous indazole derivatives, such as ethyl 3-formyl-1H-indazole-7-carboxylate (C11H10N2O3, MW 218.21) and mthis compound (C10H8N2O3, MW 204.18), highlights the role of substituent positioning in modulating physicochemical properties. The ethyl ester at position 5 introduces steric bulk compared to methyl analogs, potentially affecting crystallization behavior and solubility.

Historical Context in Heterocyclic Chemistry Research

Indazole derivatives first gained prominence in the late 19th century with the synthesis of simple unsubstituted indazole by Emil Fischer and colleagues. The introduction of functionalized indazoles, however, accelerated in the mid-20th century as researchers explored their potential as kinase inhibitors and antimicrobial agents. This compound emerged as part of broader efforts to optimize indazole scaffolds for drug discovery, particularly in oncology and inflammation.

Key milestones include:

  • 1950s : Development of indazole carboxylates as intermediates for hydrazide synthesis.
  • 1990s : Use of formyl-indazole derivatives in Schiff base ligand preparation for transition metal complexes.
  • 2010s : Application in multicomponent reactions for generating polycyclic architectures.

The compound’s synthetic accessibility via cyclocondensation reactions—demonstrated in protocols for analogous fluorinated indazoles—has made it a staple in heterocyclic methodology studies. For example, sulfuric acid-catalyzed esterification of indazole carboxylic acids, as seen in ethyl 5-fluoro-1H-indazole-3-carboxylate synthesis, provides a template for generating diverse esters.

Position Within Indazole Derivative Classification Systems

This compound occupies a distinct niche in indazole taxonomy, classified along three axes:

  • Functional Group Composition :

    • Bifunctional Indazoles : Combines formyl (aldehyde) and carboxylate (ester) groups.
    • Electron-Deficient Systems : Electron-withdrawing substituents enhance electrophilicity at C3 and C5.
  • Substituent Positioning :

    • Para-Disposed Groups : The 3- and 5-positions create a para relationship across the aromatic ring, enabling conjugation between substituents.
  • Application-Oriented Categories :

    • Pharmaceutical Intermediates : Precursor for acetylhydrazides and Schiff bases.
    • Coordination Chemistry Ligands : The formyl group facilitates metal-ligand binding.

This classification underscores its dual role as a synthetic building block and a functional molecule in materials science. Compared to simpler indazoles, the compound’s bifunctional nature allows simultaneous participation in multiple reaction pathways, a trait exploited in cascade syntheses of fused heterocycles.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-formyl-2H-indazole-5-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(6-14)13-12-9/h3-6H,2H2,1H3,(H,12,13)

InChI Key

XAFUWDSJVZXQKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazines with β-keto esters, followed by formylation and esterification steps. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and catalytic processes are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-formyl-1H-indazole-5-carboxylate is recognized for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to be modified into various derivatives that can exhibit significant biological activities.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, analogs have shown effectiveness against various cancer cell lines, including breast and pancreatic cancers. A study reported the synthesis of indazole derivatives that exhibited antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, highlighting their potential as anticancer agents .

Anti-inflammatory Properties

The compound's derivatives are also being explored for their anti-inflammatory effects. They may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation.

Biological Research

This compound serves as a valuable tool in biological research for understanding the mechanisms of action of indazole derivatives.

Mechanistic Studies

Studies utilizing this compound have contributed to elucidating the biological properties of indazole derivatives, including their interactions with various biological targets. This knowledge is crucial for developing new therapeutic strategies.

Enzyme Inhibition

The compound can interact with enzymes through covalent bonding, making it a candidate for developing enzyme inhibitors that could serve as antimicrobial or antiviral agents.

Material Science

In material science, this compound is investigated for its potential to create novel materials.

Polymer Development

The unique chemical structure allows for the formation of polymers and coatings with specific properties, which could be utilized in various industrial applications.

Agricultural Chemistry

The compound is also being researched for its applications in agricultural chemistry, particularly in developing new agrochemicals.

Crop Protection

Research indicates that formulations based on this compound could enhance crop protection and yield, contributing to sustainable agricultural practices.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

Study FocusFindings
Antiproliferative ActivityDerivatives showed GI50 values from 29 nM to 78 nM against cancer cell lines .
Anti-inflammatory EffectsCompounds demonstrated potential in modulating inflammatory pathways .
Enzyme InhibitionThe formyl group interacts with nucleophilic sites on enzymes .

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and ethyl carboxylate groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Variations in the Indazole Core

The biological and physicochemical properties of indazole derivatives are highly dependent on the nature and position of substituents. Below is a comparison with key analogs:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Evidence ID
Ethyl 3-formyl-1H-indazole-5-carboxylate -CHO (3), -COOEt (5) C₁₁H₁₀N₂O₃ Reactive formyl group for cross-coupling; used in drug discovery
Mthis compound -CHO (3), -COOMe (5) C₁₀H₈N₂O₃ Shorter alkyl chain reduces lipophilicity; similar reactivity to ethyl analog
Ethyl 5-methoxy-1H-indazole-3-carboxylate -OCH₃ (5), -COOEt (3) C₁₁H₁₂N₂O₃ Electron-donating methoxy group enhances π-π stacking; potential CNS applications
Ethyl 5-fluoro-1H-indazole-3-carboxylate -F (5), -COOEt (3) C₁₀H₉FN₂O₂ Fluorine increases metabolic stability; antiviral/anticancer applications
Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate -NH₂ (3), -CF₃ (5) C₁₁H₁₀F₃N₃O₂ Amino group enables hydrogen bonding; CF₃ enhances hydrophobicity

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., this compound) exhibit higher logP values compared to methyl esters due to the longer alkyl chain. For instance, methyl analogs (e.g., Mthis compound) have reduced membrane permeability .
  • Melting Points : Compounds with strong intermolecular interactions (e.g., hydrogen bonding via -CHO or -NH₂ groups) show elevated melting points (>200°C), as seen in halogenated derivatives (e.g., Ethyl 5-bromo-1H-indazole-3-carboxylate) .
  • Solubility : Polar substituents like -COOH (e.g., 3-formyl-1H-indazole-5-carboxylic acid) enhance aqueous solubility, whereas trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups reduce it .

Q & A

Q. What are the common synthetic routes for Ethyl 3-formyl-1H-indazole-5-carboxylate?

this compound is synthesized via condensation reactions involving substituted indazole precursors. A typical method involves refluxing 3-formyl-indazole derivatives with reagents like sodium acetate in acetic acid as catalysts. For example, analogous procedures for indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) use reflux conditions (3–5 hours) to form crystalline intermediates, followed by recrystallization from DMF/acetic acid mixtures . Key steps include precise stoichiometric control (1.1:1 molar ratios of aldehyde to amine components) and purification via vacuum filtration and solvent washing.

Q. How is this compound characterized in research settings?

Characterization involves a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substituent positions.
  • HPLC for purity assessment (≥98% as per industrial standards for related esters) .
  • X-ray crystallography (e.g., SHELX programs) to resolve molecular geometry and hydrogen-bonding networks, as demonstrated for structurally similar triazole and pyrazole derivatives .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound are limited, general safety measures for indazole derivatives include:

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers .
  • Emergency procedures: Flush eyes/skin with water for ≥15 minutes upon contact; seek medical attention if irritation persists .

Advanced Research Questions

Q. What is the role of this compound in synthesizing bioactive heterocycles?

The 3-formyl group on the indazole core serves as a reactive site for constructing fused heterocycles. For instance, it participates in:

  • Knoevenagel condensations with thiazolidinones to form thiazolo-indazole hybrids, which are explored for antitumor activity .
  • Schiff base formation with aminothiazoles, yielding derivatives with potential kinase inhibition properties (e.g., Method A in ). Reaction optimization often requires pH control (sodium acetate buffer) and temperature gradients to minimize side products .

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization strategies include:

  • Catalyst screening: Acetic acid/sodium acetate systems enhance condensation efficiency .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control: Reflux (~100–120°C) balances reaction rate and decomposition risks.
  • Workup modifications: Recrystallization from DMF/acetic acid mixtures improves purity without column chromatography .

Q. What are the emerging applications of this compound in medicinal chemistry?

Derivatives of this compound are investigated as:

  • Anticancer agents: Thiazolo-indazole hybrids show promise in targeting tumor cell lines via apoptosis induction .
  • Enzyme inhibitors: The indazole scaffold is a template for designing kinase inhibitors (e.g., JAK2, EGFR) due to its ATP-binding site compatibility .
  • Antimicrobials: Structural analogs with electron-withdrawing groups (e.g., nitro, fluoro) exhibit broad-spectrum activity .

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